2-[(2,5-Dimethylphenyl)sulfanyl]pyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
2-(2,5-dimethylphenyl)sulfanylpyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2S/c1-9-5-6-10(2)12(8-9)18-13-11(14(16)17)4-3-7-15-13/h3-8H,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEAZUZWTSYGEJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)SC2=C(C=CC=N2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2,5-Dimethylphenyl)sulfanyl]pyridine-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dimethylbenzenethiol and 3-bromopyridine-2-carboxylic acid.
Coupling Reaction: These two compounds undergo a coupling reaction, often facilitated by a palladium catalyst, to form the desired product.
Purification: The resulting compound is then purified through recrystallization or chromatography to obtain the pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve scaling up the synthetic route described above. Specialized reactors and equipment are used to handle larger quantities of reactants and to ensure consistent product quality. Process optimization techniques are employed to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions: 2-[(2,5-Dimethylphenyl)sulfanyl]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The pyridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and meta-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation: 2-[(2,5-Dimethylphenyl)sulfoxyl]pyridine-3-carboxylic acid or 2-[(2,5-Dimethylphenyl)sulfonyl]pyridine-3-carboxylic acid.
Reduction: 2-[(2,5-Dimethylphenyl)sulfanyl]pyridine-3-hydroxymethyl.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(2,5-Dimethylphenyl)sulfanyl]pyridine-3-carboxylic acid has potential applications in enantiomer separation, antimicrobial research, and interaction studies . This compound features a pyridine ring substituted with a sulfanyl group linked to a dimethylphenyl moiety, along with a carboxylic acid functional group, giving it distinct chemical reactivity and biological properties.
Enantiomer Separation
This compound can be used for separating enantiomers and stereoisomers in high-performance liquid chromatography (HPLC). These selectors are synthesized through carbonate aminolysis and isocyanate chemistry, with characterization done via ATR-FTIR, solid-state NMR, GPC, and elemental analysis. The enantioseparation performance of these chiral selectors has been studied and compared to cellulose tris (3,5-dimethylphenyl carbamate) as a reference.
Antimicrobial Research
N-2,5-dimethylphenylthioureido acid derivatives show potential as novel scaffolds for antimicrobial candidates . These derivatives target Gram-positive bacteria and drug-resistant pathogenic fungi .
Interaction studies
Preliminary studies suggest that this compound may interact effectively with enzymes or receptors involved in inflammatory processes or microbial infections. Further research is needed to elucidate these interactions and their implications for therapeutic use.
Mechanism of Action
The mechanism by which 2-[(2,5-Dimethylphenyl)sulfanyl]pyridine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The sulfanyl group can act as a nucleophile, while the carboxylic acid group can participate in hydrogen bonding and other interactions. These interactions can modulate biological processes and lead to the observed biological activities.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound shares structural similarities with several derivatives of pyridine-3-carboxylic acid, differing primarily in the substituents attached to the sulfanyl group. Key analogs include:
Physicochemical Properties and Functional Implications
- Lipophilicity : The 2,5-dimethylphenyl group in the target compound increases logP compared to phenyl or fluorophenyl analogs, suggesting improved membrane permeability .
- Acidity : The carboxylic acid group (pKa ~2.5–3.0) is less acidic than fluorine-substituted analogs (e.g., 4-fluorophenyl derivative, pKa ~1.8–2.2) due to electron-donating methyl groups .
- Thermal Stability : Derivatives like 2-(2,5-Dimethylphenyl)-2-hydroxyacetic acid exhibit melting points of 115–118°C, indicating moderate stability; the target compound likely shares similar thermal behavior .
Biological Activity
2-[(2,5-Dimethylphenyl)sulfanyl]pyridine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Its unique structure, featuring a pyridine core with a sulfanyl group and a dimethylphenyl moiety, contributes to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, enzyme inhibition capabilities, and potential as a lead compound in drug development.
Chemical Structure
The molecular formula of this compound is C14H13NO2S. The compound consists of:
- Pyridine Ring : A six-membered ring with one nitrogen atom.
- Sulfanyl Group : A sulfur atom attached to the phenyl ring.
- Dimethylphenyl Moiety : A phenyl ring with two methyl groups at the 2 and 5 positions.
- Carboxylic Acid Group : Contributes to the compound's acidity and potential interactions with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Preliminary studies suggest it may be effective against various bacterial strains, including drug-resistant pathogens.
| Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Methicillin-resistant Staphylococcus aureus (MRSA) | 18 | 32 |
| Vancomycin-resistant Enterococcus faecium (VRE) | 15 | 64 |
| Candida auris | 20 | 16 |
These results indicate that the compound could serve as a lead for developing new antimicrobial agents targeting resistant strains.
Enzyme Inhibition
The compound has also been studied for its enzyme inhibition properties. It appears to interact effectively with enzymes involved in inflammatory processes and microbial infections. For instance, it has shown potential as an inhibitor of dihydropteroate synthase, an enzyme critical for folic acid synthesis in bacteria.
The mechanism by which this compound exerts its biological effects is thought to involve:
- Binding to Enzymes : The sulfanyl group may facilitate binding to active sites on target enzymes.
- Modulation of Signaling Pathways : By interacting with specific receptors, the compound may alter cellular signaling pathways associated with inflammation and infection.
Case Study 1: Antimicrobial Efficacy
A study conducted on various derivatives of pyridine compounds demonstrated that those containing sulfanyl groups exhibited enhanced antimicrobial activity compared to their non-sulfanyl counterparts. The study highlighted that modifications in the phenyl ring significantly impacted the overall effectiveness against resistant strains .
Case Study 2: Enzyme Interaction Studies
In vitro assays have shown that this compound can inhibit key enzymes involved in bacterial metabolism. The binding affinity was assessed using molecular docking simulations, revealing strong interactions with dihydropteroate synthase and other relevant targets .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[(2,5-Dimethylphenyl)sulfanyl]pyridine-3-carboxylic acid, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : A viable approach involves nucleophilic substitution between 2-mercaptopyridine-3-carboxylic acid derivatives and 2,5-dimethylphenyl halides. Optimization includes:
- Solvent selection : Methanol or ethanol is preferred for solubility and reaction homogeneity .
- Molar ratios : A slight excess (1.5–2.0 equiv) of the aryl halide improves conversion .
- Reaction time : 3–6 hours under reflux (60–80°C) ensures completion while minimizing side reactions.
- Workup : Precipitation via water addition or crystallization from methanol/water mixtures enhances purity .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s molecular structure?
- Methodological Answer :
- X-ray diffraction (XRD) : Resolves bond angles (e.g., C–S–C ~101.27°) and torsional conformations in the solid state .
- NMR spectroscopy : H and C NMR identify substituent effects (e.g., deshielded aromatic protons near the sulfanyl group) .
- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H] peak matching theoretical mass).
- IR spectroscopy : Detects carboxylic acid O–H stretches (~2500–3000 cm) and C=O vibrations (~1680 cm) .
Advanced Research Questions
Q. How can researchers resolve discrepancies between experimental NMR data and computational predictions of the compound’s structure?
- Methodological Answer :
- Calibration : Compare experimental H NMR shifts with Density Functional Theory (DFT)-calculated chemical shifts, adjusting for solvent effects (e.g., DMSO vs. CDCl) .
- Conformational analysis : Use molecular dynamics simulations to account for rotational barriers in the sulfanyl group, which may cause signal splitting .
- Validation : Cross-reference with XRD-derived bond distances (e.g., C–S bond length ~1.78 Å) to verify geometry .
Q. What strategies are effective in analyzing co-crystallized solvents or counterions in X-ray diffraction studies?
- Methodological Answer :
- Crystallization conditions : Use stoichiometric ratios of the compound with co-formers (e.g., 4,4′-bipyridine) to stabilize the lattice .
- Refinement tools : Apply SQUEEZE (in PLATON) to model disordered solvent molecules in electron density maps .
- Thermogravimetric analysis (TGA) : Quantify solvent loss upon heating to confirm occupancy.
Q. How can regioselectivity challenges in synthesizing derivatives of this compound be addressed?
- Methodological Answer :
- Protecting groups : Temporarily block the carboxylic acid with methyl/ethyl esters to direct sulfanyl or aryl substitution to the pyridine ring .
- Catalytic systems : Use Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for controlled aryl group introduction .
- pH control : Maintain mildly acidic conditions (pH 4–6) to prevent decarboxylation during functionalization .
Data Contradiction and Stability Analysis
Q. How should researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated stability studies : Incubate the compound in buffers (pH 2–12) at 25°C and 40°C for 1–4 weeks. Monitor degradation via HPLC .
- Kinetic analysis : Calculate degradation rate constants (k) using first-order models.
- Identification of degradants : Use LC-MS to characterize oxidation byproducts (e.g., sulfoxide formation).
Q. What experimental approaches can reconcile conflicting data on the compound’s hydrogen-bonding network in different crystal forms?
- Methodological Answer :
- Polymorph screening : Recrystallize from solvents with varying polarities (e.g., water, DMF, acetonitrile) to isolate different forms .
- Hirshfeld surface analysis : Compare intermolecular interactions (e.g., O–H···O vs. C–H···π) across polymorphs .
- Variable-temperature XRD : Track thermal expansion effects on hydrogen-bond distances.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
